molecular formula C16H23NO3 B8009540 Ethyl 3-(4-methyl-N-propylbenzamido)propanoate

Ethyl 3-(4-methyl-N-propylbenzamido)propanoate

Cat. No.: B8009540
M. Wt: 277.36 g/mol
InChI Key: OVIMESCMOSOEGF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methyl-N-propylbenzamido)propanoate is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . It is a synthetic organic compound that belongs to the class of esters. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methyl-N-propylbenzamido)propanoate typically involves the esterification of 3-(4-methyl-N-propylbenzamido)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with enhanced purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methyl-N-propylbenzamido)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-methyl-N-propylbenzamido)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methyl-N-propylbenzamido)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amide, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-methyl-N-propylbenzamido)propanoate is unique due to its specific amide and ester functional groups, which confer distinct chemical reactivity and biological activity. Compared to simpler esters like ethyl acetate, it offers more complex interactions in biochemical systems and greater versatility in synthetic applications .

Properties

IUPAC Name

ethyl 3-[(4-methylbenzoyl)-propylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-11-17(12-10-15(18)20-5-2)16(19)14-8-6-13(3)7-9-14/h6-9H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIMESCMOSOEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC(=O)OCC)C(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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